Product packaging for 3-(Chloromethyl)-7-hydroxy-2-benzopyrone(Cat. No.:CAS No. 94279-06-8)

3-(Chloromethyl)-7-hydroxy-2-benzopyrone

Cat. No.: B11890335
CAS No.: 94279-06-8
M. Wt: 210.61 g/mol
InChI Key: VDQNCLDHHFTJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzopyrone Scaffold in Chemical Research

The benzopyrone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. nih.govresearchgate.net This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrone ring, is found in a vast array of natural products, including flavonoids, coumarins, and chromones. ijbpas.comresearchgate.net Natural products containing this scaffold have long been a vital source of drugs for treating various diseases. nih.gov

The significance of the benzopyrone framework is underscored by its presence in several FDA-approved drugs. nih.gov For instance, warfarin (B611796), a widely used anticoagulant, is based on the benzo-α-pyrone (coumarin) nucleus. nih.govresearchgate.net Similarly, drugs used for psoriasis, such as methoxsalen, and those for asthma, like cromoglic acid, are built upon the benzopyrone structure. nih.gov The diverse pharmacological activities associated with this scaffold include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ijbpas.com

The chemical versatility of the benzopyrone structure allows it to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions. taylorandfrancis.com This adaptability makes it an excellent starting point for the design and synthesis of new therapeutic agents, with many derivatives currently under clinical investigation for treating conditions like cancer and neurological disorders. nih.govnih.gov

Overview of the 2-Benzopyrone Core Structure and its Chemical Relevance

3-(Chloromethyl)-7-hydroxy-2-benzopyrone belongs to the coumarin (B35378), or 1,2-benzopyrone, family. wikipedia.orgtaylorandfrancis.com This subclass of benzopyrones is characterized by a 2H-1-benzopyran-2-one structure, where the carbonyl group of the pyrone ring is adjacent to the fused benzene ring. nih.gov This arrangement distinguishes it from chromone (B188151) (1,4-benzopyrone), the other major class of benzopyrones. wikipedia.org

The 2-benzopyrone core is a planar, aromatic system that is widely distributed in nature. nih.gov Its chemical reactivity is influenced by the electron-withdrawing nature of the lactone (cyclic ester) group and the extended π-conjugation across the bicyclic system. Key reaction types for the coumarin core include:

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the position of substitution directed by existing substituents.

Nucleophilic Addition/Ring Opening: The lactone ring is susceptible to attack by nucleophiles, which can lead to the opening of the pyrone ring. This reactivity is fundamental to the biological mechanism of some coumarin-based drugs.

Reactions at the C3-C4 Double Bond: The double bond in the pyrone ring can participate in addition reactions and cycloadditions, allowing for the fusion of other heterocyclic rings onto the coumarin scaffold. nih.gov

The presence of substituents dramatically influences the chemical and physical properties of the 2-benzopyrone core, including its fluorescence, which makes many coumarin derivatives useful as dyes and molecular probes. researchgate.net

Positioning of this compound as a Key Derivative for Academic Investigation

While extensive research has focused on the broader coumarin family, this compound emerges as a particularly interesting subject for academic investigation due to its specific combination of functional groups. The 7-hydroxy and 3-chloromethyl substituents provide reactive handles for a wide range of chemical modifications, positioning the molecule as a versatile synthetic intermediate.

The 7-hydroxy group is a common feature in many biologically active coumarins. nih.gov This phenolic hydroxyl group can be readily alkylated, acylated, or used in cyclization reactions to generate a diverse library of new derivatives. For example, the Williamson ether synthesis can be employed to introduce various side chains at the 7-position, a strategy often used to modulate the biological activity or physicochemical properties of the parent molecule.

The 3-chloromethyl group is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups at the 3-position, including amines, thiols, azides, and carbon nucleophiles. This reactivity is crucial for building more complex molecular architectures and for creating covalent inhibitors or probes that can form a permanent bond with a biological target.

The strategic placement of these two functional groups makes this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecular libraries. Academic research can leverage this derivative to explore structure-activity relationships in new classes of compounds, develop novel fluorescent probes with tailored properties, or synthesize potential new therapeutic agents by systematically modifying the core structure. The dual reactivity allows for orthogonal chemical transformations, further expanding its synthetic utility.

Interactive Data Table: Properties of Benzopyrone Core Structures

Feature2-Benzopyrone (Coumarin)1,4-Benzopyrone (Chromone)
Systematic Name 2H-1-Benzopyran-2-one nih.gov1H-1-Benzopyran-4-one
CAS Number 91-64-5491-38-3
Core Structure Benzene ring fused to an α-pyroneBenzene ring fused to a γ-pyrone
Key Reactivity Lactone ring opening, reactions at C3-C4 double bond nih.govMichael addition, reactions at C2-C3 double bond
Notable Derivatives Warfarin, Umbelliferone nih.govCromoglic Acid, Flavonoids nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO3 B11890335 3-(Chloromethyl)-7-hydroxy-2-benzopyrone CAS No. 94279-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94279-06-8

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

3-(chloromethyl)-7-hydroxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H,5H2

InChI Key

VDQNCLDHHFTJDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 7 Hydroxy 2 Benzopyrone and Its Derivatives

Established Synthetic Pathways for Coumarin (B35378) Core Formation Relevant to 3-(Chloromethyl)-7-hydroxy-2-benzopyrone

The construction of the coumarin nucleus is achievable through several canonical reactions, each offering distinct advantages regarding substrate scope and achievable substitution patterns. For the synthesis of a 7-hydroxy, 3-substituted coumarin like this compound, methods such as the Knoevenagel, Pechmann, Perkin, Wittig, and Baylis-Hillman reactions are of primary importance. Furthermore, derivatization techniques including Claisen rearrangement, Vilsmeier-Haack formylation, and Suzuki cross-coupling provide powerful tools for modifying a pre-formed coumarin ring.

Knoevenagel Condensation Approaches for 3-Substituted Coumarins

The Knoevenagel condensation is a cornerstone of coumarin synthesis, particularly for producing derivatives substituted at the C-3 position. researchgate.net The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govlongdom.org For the synthesis of 7-hydroxycoumarins, 2,4-dihydroxybenzaldehyde (B120756) serves as the logical starting aldehyde. The choice of the active methylene component is crucial for introducing the desired C-3 substituent.

The general mechanism proceeds via the formation of a styryl intermediate, which then undergoes intramolecular cyclization (lactone formation) to yield the coumarin ring. A variety of catalysts have been employed to facilitate this reaction, including silica (B1680970) gel, basic alumina, and L-proline, sometimes under microwave irradiation or solvent-free conditions to improve yields and reaction times. slideshare.netbiomedres.us The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of 3-substituted coumarins, including those with carboxylic ester groups, which can be important intermediates for further functionalization. biomedres.us

Table 1: Examples of Knoevenagel Condensation for 3-Substituted Coumarin Synthesis
Aldehyde SubstrateActive Methylene CompoundCatalyst/ConditionsProduct TypeYieldReference
SalicylaldehydeDiethyl malonateL-proline (10 mol%), EtOH, 80°C, 18hCoumarin-3-carboxylic ester94% biomedres.us
Various 2-hydroxyaldehydesMalonate estersSilica gel or basic alumina, microwave, solvent-freeVarious 3-substituted coumarinsModerate to good slideshare.net
4-chloro-3-formylcoumarinVarious aminesMetal-free, domino amination-KnoevenagelAminocoumarin analoguesUp to 65% nih.gov

Pechmann Condensation Strategies and Analogous Reactions

The Pechmann condensation is a widely used method for synthesizing coumarins, especially those bearing a hydroxyl group at the C-7 position. slideshare.netyoutube.com The reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. researchgate.net To produce 7-hydroxycoumarins, resorcinol (B1680541) (1,3-dihydroxybenzene) is the standard phenolic starting material. researchgate.netresearchgate.netslideshare.net The reaction with ethyl acetoacetate, for example, yields the well-known 7-hydroxy-4-methylcoumarin. slideshare.netresearchgate.netslideshare.net

The mechanism initiates with the formation of a β-hydroxy ester, which subsequently cyclizes and dehydrates to form the coumarin product. slideshare.net Concentrated sulfuric acid is a traditional catalyst, though greener alternatives like Amberlyst-15 and Nafion resin/silica nanocomposites have been developed to afford high yields under milder or solvent-free conditions. researchgate.netresearchgate.net While the standard Pechmann reaction is excellent for producing 4-substituted coumarins, modifications are required to introduce substituents at the 3-position, which can be more challenging with this method.

Table 2: Representative Pechmann Condensation Reactions for 7-Hydroxycoumarin Synthesis
Phenolβ-KetoesterCatalyst/ConditionsProductYieldReference
ResorcinolEthyl acetoacetateConc. H₂SO₄, <10-20°C then RT7-hydroxy-4-methylcoumarin49-97% slideshare.netyoutube.comslideshare.net
ResorcinolEthyl acetoacetateAmberlyst-15, 110°C, solvent-free7-hydroxy-4-methylcoumarin~95% researchgate.net
ResorcinolEthyl acetoacetateNafion resin/silica composite, Toluene7-hydroxy-4-methylcoumarin96% researchgate.net

Perkin Reaction Applications in Benzopyrone Synthesis

The Perkin reaction is another classical method for synthesizing coumarins, which are a type of benzopyrone. nih.govresearchgate.net This reaction involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and the alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgscite.ai The reaction proceeds through the formation of an o-hydroxycinnamic acid derivative, which spontaneously undergoes intramolecular cyclization to form the stable lactone ring of the coumarin. longdom.orgresearchgate.net

For instance, the archetypal synthesis of coumarin itself involves reacting salicylaldehyde with acetic anhydride and sodium acetate. longdom.orgresearchgate.net To generate a 7-hydroxycoumarin, 2,4-dihydroxybenzaldehyde would be the appropriate starting material. The substituent at the 3-position is determined by the choice of anhydride. To obtain a 3-(chloromethyl) group directly via this method would require the use of an anhydride derived from chloroacetic acid, which can be complicated by the reactivity of the chloro-substituent under the reaction conditions.

Wittig and Baylis-Hillman Reactions for Side Chain Introduction

Modern synthetic methods provide powerful alternatives for introducing substituents at the C-3 position. The Wittig and Baylis-Hillman reactions are particularly noteworthy.

The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org In coumarin synthesis, an o-hydroxybenzaldehyde can be reacted with an α-carboalkoxy-substituted phosphonium ylide. ijcce.ac.ir This forms an o-hydroxycinnamate ester, which then cyclizes to the coumarin. This method is highly versatile for creating 3,4-unsubstituted or 3-substituted coumarins. ijcce.ac.ir The reaction can be performed as a one-pot synthesis from an o-hydroxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine. ijcce.ac.ir

The Baylis-Hillman reaction is an effective method for forming a C-C bond between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.comtandfonline.comresearchgate.net This reaction is exceptionally well-suited for the synthesis of 3-substituted coumarins. tandfonline.com A particularly direct route to 3-(halomethyl)coumarins involves reacting various salicylaldehydes with tert-butyl acrylate (B77674) to form the Baylis-Hillman adducts. These unprotected adducts can then be treated with hydrochloric acid (HCl) in a mixture of acetic acid and acetic anhydride to afford the corresponding 3-(chloromethyl)coumarins in excellent yields, reportedly as high as 98%. core.ac.uk This two-step sequence, starting from a 7-hydroxy-substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde), represents a highly efficient and direct pathway to the target compound, this compound.

Table 3: Synthesis of 3-(Halomethyl)coumarins via Baylis-Hillman Reaction
Starting MaterialReagentsKey IntermediateFinal ProductYieldReference
Various Salicylaldehydes1) tert-butyl acrylate, DABCO; 2) HCl, AcOH/Ac₂OUnprotected Baylis-Hillman Adduct3-(Chloromethyl)coumarinsUp to 98% core.ac.uk
O-benzylated Salicylaldehydes1) Methyl acrylate, DABCO; 2) HCl or HIO-benzylated Baylis-Hillman Adduct3-(Halomethyl)coumarinsUp to 94% core.ac.uk

Claisen Rearrangement and Vilsmeier-Haack Formylation in Coumarin Derivatization

Derivatization of a pre-formed coumarin ring is another key strategy. The Claisen rearrangement and Vilsmeier-Haack formylation are two powerful methods for this purpose.

The Claisen rearrangement is a thermal sigmatropic rearrangement of an aryl allyl ether. mdpi.com In coumarin chemistry, this reaction is typically used to introduce alkyl substituents onto the benzene (B151609) portion of the ring system, primarily at the C-6 or C-8 positions. rsc.org The reaction starts with a hydroxycoumarin (such as umbelliferone, which is 7-hydroxycoumarin), which is first converted to its allyl or prenyl ether. Upon heating, the allyl group migrates to the vacant ortho position (C-8 or C-6) to form a C-C bond. rsc.orglookchem.com While this reaction is highly effective for benzene ring alkylation, it is not a direct method for introducing a substituent at the C-3 position of the pyrone ring. rsc.orgresearchgate.net An unexpected photo-Claisen rearrangement has also been observed in some coumarin-caged compounds. acs.org

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. lookchem.comorganic-chemistry.org The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). lookchem.comresearchgate.net This reaction can be used to introduce a formyl (-CHO) group onto the coumarin nucleus. For example, 4-hydroxycoumarin (B602359) can be formylated at the 3-position. scite.ai Similarly, other hydroxycoumarins can be formylated, providing a valuable aldehyde handle for further synthetic transformations. lookchem.comresearchgate.net A 3-formylcoumarin could theoretically be converted into a 3-(chloromethyl)coumarin via a two-step process involving reduction of the aldehyde to a hydroxymethyl group, followed by chlorination.

Suzuki Cross-Coupling for C-C Bond Formation on the Benzopyrone Ring

The Suzuki-Miyaura cross-coupling reaction is a Nobel prize-winning method for the formation of carbon-carbon bonds. youtube.com It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. mt.comlibretexts.org This reaction is exceptionally useful for creating biaryl compounds or attaching alkyl, alkenyl, or aryl substituents to a core structure. youtube.com

In coumarin synthesis, the Suzuki reaction can be applied to a halogenated benzopyrone ring. For example, a 3-bromo or 4-chlorocoumarin derivative could be coupled with a variety of boronic acids to introduce diverse substituents at these positions. The reaction is known for its mild conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents. youtube.comyoutube.com While most commonly used for aryl-aryl coupling, methods have also been developed for Suzuki coupling at benzylic positions, which could be relevant for derivatizing a pre-formed chloromethyl group, or for coupling a boronic acid with a 3-(bromomethyl)coumarin. nih.gov This provides a powerful tool for the late-stage functionalization of the benzopyrone scaffold.

Table of Mentioned Compounds

Compound NameSynonym / Type
This compoundTarget Compound
Coumarin2H-1-benzopyran-2-one
Resorcinol1,3-dihydroxybenzene
2,4-dihydroxybenzaldehydeSalicylaldehyde derivative
Ethyl acetoacetateβ-ketoester
Diethyl malonateActive methylene compound
7-hydroxy-4-methylcoumarinPechmann product
Umbelliferone7-hydroxycoumarin
Acetic anhydridePerkin reaction reagent
Sodium acetatePerkin reaction catalyst
TriphenylphosphineWittig reaction reagent
DABCO1,4-diazabicyclo[2.2.2]octane
tert-Butyl acrylateBaylis-Hillman reagent
N,N-dimethylformamide (DMF)Vilsmeier-Haack reagent precursor
Phosphorus oxychloride (POCl₃)Vilsmeier-Haack reagent precursor
Boronic acidSuzuki coupling reagent
Palladium (Pd) catalystTransition metal catalyst

Targeted Synthesis of this compound

The synthesis of this compound, a member of the coumarin family, is most commonly achieved through acid-catalyzed condensation reactions. The Pechmann condensation is a prominent and widely utilized method for creating the coumarin scaffold from simple precursors. acs.orgnih.gov

Precursor Selection and Reaction Optimization

The standard synthesis of this compound involves the Pechmann condensation of a phenol and a β-ketoester. acs.org The specific precursors for this compound are resorcinol, which provides the hydroxyl-substituted benzene ring, and an appropriate derivative of acetoacetate, such as ethyl 4-chloroacetoacetate, which forms the pyrone ring and introduces the chloromethyl group at the C4 position.

Optimization of the reaction typically involves the choice of a suitable acid catalyst. While traditional methods have employed strong mineral acids like concentrated sulfuric acid, research has explored various other catalysts to improve yields and reaction conditions. nih.govsemanticscholar.org Reaction parameters such as temperature and reaction time are critical variables that must be fine-tuned to maximize the yield and purity of the final product. For instance, a synthesis of a similar compound, 7-hydroxy-4-(2-fluorophenyl)coumarin, involved reacting resorcinol and methyl 2-fluorobenzoylacetate with sulfuric acid at 35°C for 5 hours to achieve a high yield. nih.gov

Table 1: Example of Reaction Conditions for a Structurally Related 7-Hydroxycoumarin Derivative via Pechmann Condensation

Phenol Precursorβ-Ketoester PrecursorCatalystTemperatureTimeYieldReference
ResorcinolMethyl 2-fluorobenzoylacetateH₂SO₄35 °C5 h91% nih.gov

Role of the Chloromethyl Group in Synthetic Diversification

The chloromethyl group (-CH₂Cl) at the C4 position of the coumarin ring is a key functional group for synthetic diversification. chempanda.com It acts as a reactive electrophilic site, making it an excellent handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This versatility allows for the creation of extensive libraries of derivative compounds.

The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles such as amines, thiols, and alcohols. This allows for the attachment of diverse molecular fragments, which can be used to modulate the biological activity or physical properties of the parent molecule. The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation, a well-established method in organic synthesis. chempanda.com

Influence of the Hydroxyl Group on Reaction Selectivity

The hydroxyl group (-OH) at the C7 position significantly influences the reactivity and selectivity of subsequent reactions on the coumarin scaffold. This group is a nucleophile and can undergo reactions like alkylation or acylation. For example, the hydroxyl group of 7-hydroxy-4-(2-fluorophenyl)coumarin can be readily methylated using dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972). nih.gov

Furthermore, the hydroxyl group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C6 and C8). This electronic effect can be exploited to introduce other functional groups onto the benzene portion of the molecule. The relative reactivity of different hydroxyl groups in a molecule is often influenced by factors like steric hindrance and electronic effects. researchgate.net In polyhydroxy compounds, primary hydroxyl groups are generally more reactive than secondary ones. researchgate.net The specific chemical environment, including the potential for intramolecular hydrogen bonding, can also alter the reactivity of a particular hydroxyl group. nih.govnih.gov

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for coumarins. mdpi.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Solvent-Free Reaction Conditions

One green chemistry strategy is the implementation of solvent-free, or solid-state, reaction conditions. Eliminating volatile organic solvents reduces environmental pollution, lowers costs, and simplifies purification procedures. Microwave-assisted organic synthesis, often performed under solvent-free conditions, has been reported for some coumarin syntheses, offering advantages such as significantly reduced reaction times and improved yields. semanticscholar.org

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents for a variety of chemical reactions, including coumarin synthesis. unl.ptnih.gov DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-toxic, inexpensive, and easy to prepare. nih.gov

Acidic deep eutectic solvents (ADESs) can function as both the solvent and the catalyst, streamlining the reaction process. nih.gov A study demonstrated the efficient synthesis of functionalized coumarins using a DES composed of choline (B1196258) chloride and L-(+)-tartaric acid. acs.org This system was shown to be biodegradable, inexpensive, and reusable, furnishing the desired coumarin products in high yields and short reaction times. acs.org Another novel ADES, prepared from benzyl (B1604629) chloride, 2-(dimethylamino)ethanol, and p-toluenesulfonic acid, has also been successfully employed in Pechmann condensations, demonstrating excellent catalytic activity and recyclability over multiple cycles. nih.gov

Table 2: Examples of Deep Eutectic Solvents Used in Coumarin Synthesis

DES Composition (HBA:HBD)Molar RatioTemperatureReaction TimeYield RangeReference
Choline Chloride : L-(+)-Tartaric Acid1:2110 °C10 min98% (for one example) acs.org
[Bn-DMAE][OTs]N/AVaries5 - 200 min72% - 97% nih.gov

Advanced Synthetic Techniques Applicable to this compound

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, advanced techniques utilizing alternative energy sources have been developed. These methods are particularly applicable to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. benthamdirect.comtandfonline.com This technique facilitates rapid and uniform heating of the reaction mixture. A notable application is the one-step, solvent-free synthesis of 3-substituted isocoumarins through the direct condensation of homophthalic acid with various acyl chlorides under microwave irradiation. benthamdirect.comtandfonline.com This approach is environmentally friendly and highly efficient. benthamdirect.com Applying this methodology, this compound could potentially be synthesized from a suitably substituted homophthalic acid and chloroacetyl chloride. Research has demonstrated that this microwave-assisted method yields a variety of 3-aryl and 3-alkyl isocoumarins in high yields, often exceeding 90%. tandfonline.com

3-SubstituentStarting MaterialsConditionsYield (%)Reference
PhenylHomophthalic acid, Benzoyl chlorideMicrowave, Solvent-free94 tandfonline.com
2-MethylphenylHomophthalic acid, 2-Methylbenzoyl chlorideMicrowave, Solvent-free98 tandfonline.com
4-MethylphenylHomophthalic acid, 4-Methylbenzoyl chlorideMicrowave, Solvent-free96 tandfonline.com
2-ChlorophenylHomophthalic acid, 2-Chlorobenzoyl chlorideMicrowave, Solvent-free93 tandfonline.com
2-NaphthylHomophthalic acid, 2-Naphthoyl chlorideMicrowave, Solvent-free74 tandfonline.com

Ultrasound Irradiation Methodologies

Sonochemistry, which utilizes high-intensity ultrasound radiation (20 kHz–10 MHz), offers another advanced method for chemical synthesis. wikipedia.org The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions and enhance yields. wikipedia.org This technique has been successfully applied to the synthesis of 3-substituted isocoumarins. researchgate.net

A greener, ligand-free, and palladium-free methodology involves a copper(I)-catalyzed coupling-cyclization of o-iodobenzoic acid with terminal alkynes under ultrasound irradiation. researchgate.net This reaction, conducted in polyethylene (B3416737) glycol (PEG-400) as a green solvent, proceeds with excellent regioselectivity via a 6-endo-dig cyclization to afford the desired isocoumarins. researchgate.net The use of ultrasound has been shown to improve reaction rates and yields compared to conventional methods. researchgate.netmdpi.com This sonochemical approach is a practical and efficient route for the synthesis of the isocoumarin (B1212949) core structure. researchgate.net

Alkyne Substituent (R)Reaction ConditionsReaction TimeYield (%)Reference
Phenylo-Iodobenzoic acid, Phenylacetylene, CuI, K₂CO₃, PEG-400, Ultrasound3.0 h89 researchgate.net
4-Methylphenylo-Iodobenzoic acid, 1-Ethynyl-4-methylbenzene, CuI, K₂CO₃, PEG-400, Ultrasound3.5 h85 researchgate.net
4-Methoxyphenylo-Iodobenzoic acid, 1-Ethynyl-4-methoxybenzene, CuI, K₂CO₃, PEG-400, Ultrasound3.5 h82 researchgate.net
n-Butylo-Iodobenzoic acid, 1-Hexyne, CuI, K₂CO₃, PEG-400, Ultrasound4.0 h79 researchgate.net
Cyclohexylo-Iodobenzoic acid, Ethynylcyclohexane, CuI, K₂CO₃, PEG-400, Ultrasound4.0 h76 researchgate.net

Structural Elucidation and Spectroscopic Characterization of 3 Chloromethyl 7 Hydroxy 2 Benzopyrone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Constants

The predicted ¹H-NMR spectrum of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone would exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are anticipated based on the electronic environment of the protons, influenced by the electron-withdrawing and donating groups within the coumarin (B35378) scaffold.

The protons on the aromatic ring (H-5, H-6, and H-8) are expected to resonate in the downfield region, characteristic of aromatic protons. The vinylic proton (H-4) would also appear downfield, influenced by the adjacent carbonyl group and the chlorine atom. The chloromethyl protons (-CH₂Cl) are predicted to show a singlet in the aliphatic region, shifted downfield due to the electronegativity of the chlorine atom. The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H-NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.0s-
H-5~7.4 - 7.6d~8.5
H-6~6.8 - 7.0dd~8.5, ~2.5
H-8~6.7 - 6.9d~2.5
-CH₂Cl~4.5 - 4.7s-
7-OHVariable (broad)s-

Note: Predicted values are based on data from analogous 7-hydroxycoumarin and 3-substituted coumarin structures.

Carbon NMR (¹³C-NMR) for Carbon Skeleton Confirmation

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon (C-2) of the lactone ring is anticipated to have the most downfield chemical shift. The carbons of the aromatic ring and the double bond (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a) will resonate in the intermediate region, with their specific shifts influenced by the hydroxyl and chloromethyl substituents. The chloromethyl carbon (-CH₂Cl) will appear in the upfield region.

Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-3~130 - 132
C-4~142 - 144
C-4a~112 - 114
C-5~128 - 130
C-6~113 - 115
C-7~161 - 163
C-8~102 - 104
C-8a~155 - 157
-CH₂Cl~40 - 42

Note: Predicted values are based on data from analogous 7-hydroxycoumarin structures. The presence of the chloromethyl group at C-3 would influence the shifts of C-3 and C-4.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-5 and H-6 protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., H-5 with C-5, H-6 with C-6, etc.).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would display characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. nih.gov The strong absorption band around 1700-1740 cm⁻¹ is a hallmark of the C=O stretching vibration of the α,β-unsaturated lactone. researchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic and pyrone rings would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching of the lactone and the phenolic hydroxyl group would likely produce bands in the 1000-1300 cm⁻¹ range. Finally, a band in the 600-800 cm⁻¹ region would be attributable to the C-Cl stretching vibration of the chloromethyl group.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3200-3600 (broad)O-H stretch (hydroxyl)
~3000-3100C-H stretch (aromatic & vinylic)
~1700-1740 (strong)C=O stretch (lactone)
~1450-1600C=C stretch (aromatic & pyrone)
~1000-1300C-O stretch (lactone & phenol)
~600-800C-Cl stretch

Note: Predicted values are based on characteristic IR frequencies for the functional groups present and data from analogous coumarin compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₀H₇ClO₃), the molecular weight is approximately 210.61 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 210, with an isotopic peak (M+2) at m/z 212 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways for coumarins involve the loss of CO, leading to a fragment ion at m/z 182. nist.gov Subsequent fragmentations could include the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).

Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
210/212[M]⁺ (Molecular ion)
182/184[M - CO]⁺
175[M - Cl]⁺
161[M - CH₂Cl]⁺
133[M - CO - CH₂Cl]⁺

Note: The fragmentation pattern is predicted based on the known mass spectrometric behavior of coumarin derivatives. nist.gov

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, X-ray Crystallography)

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of 7-hydroxycoumarin, which exhibits strong absorption in the ultraviolet region. 7-Hydroxycoumarins typically show two main absorption bands. cdnsciencepub.comphotochemcad.com For the target compound, these bands are predicted to be around 240-260 nm and 320-340 nm. photochemcad.comiajpr.com The position and intensity of these bands are influenced by the electronic transitions within the conjugated π-system of the coumarin core. The presence of the hydroxyl group as a strong auxochrome is expected to cause a bathochromic (red) shift compared to the parent coumarin.

X-ray Crystallography: To obtain the most definitive three-dimensional structure of this compound, X-ray crystallography would be the ideal technique. This method would require the growth of a suitable single crystal of the compound. The resulting crystal structure would provide precise bond lengths, bond angles, and information about the planarity of the coumarin ring system and the conformation of the chloromethyl group. For similar coumarin derivatives, X-ray diffraction analysis has confirmed the planar nature of the fused ring system. nih.gov

Computational and Theoretical Studies on 3 Chloromethyl 7 Hydroxy 2 Benzopyrone

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and flexibility of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone. The molecule's biological activity is intrinsically linked to its shape and ability to adopt specific conformations that can fit into the binding sites of target proteins. Conformational analysis, often performed using Density Functional Theory (DFT), explores the molecule's potential energy surface to identify its most stable, low-energy forms. nih.govrsc.org

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic properties and predict the spectroscopic behavior of this compound. Methods like DFT are widely accepted for their efficiency and accuracy in predicting molecular properties. arkat-usa.orgthenucleuspak.org.pkasrjetsjournal.org

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic nature of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. asrjetsjournal.orgresearchgate.netauctoresonline.org A smaller gap generally implies higher reactivity. researchgate.net

For coumarin (B35378) derivatives, the HOMO is typically distributed over the electron-rich benzopyrone core and the hydroxyl group, which act as electron-donating regions. rsc.orgresearchgate.net Conversely, the LUMO is often localized on the pyrone ring and any electron-withdrawing substituents, indicating electron-accepting regions. rsc.orgresearchgate.net Theoretical calculations for similar 4-chloromethyl-7-hydroxycoumarin structures have placed the HOMO-LUMO energy gap in the range of 4.0 to 5.0 eV, although this can vary with the computational method used. arkat-usa.orgresearchgate.net

Table 1: Representative Calculated Electronic Properties for Hydroxycoumarin Derivatives

PropertyCalculated Value (eV)Significance
HOMO Energy -6.5 to -6.0Indicates electron-donating ability
LUMO Energy -2.0 to -1.5Indicates electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.0Relates to chemical reactivity and stability

Note: These values are representative based on DFT calculations for structurally similar coumarins and provide an estimation for this compound. arkat-usa.orgresearchgate.netasrjetsjournal.org

Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. arkat-usa.orguotechnology.edu.iq Theoretical predictions of ¹H and ¹³C NMR chemical shifts and Infrared (IR) vibrational frequencies for coumarin derivatives have shown good agreement with experimental results. arkat-usa.orgresearchgate.net

Calculated IR spectra can help assign vibrational modes to specific functional groups. For a molecule like this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the C=O stretch of the lactone ring, and the C-Cl stretch of the chloromethyl group. arkat-usa.org Comparisons between calculated and experimental spectra often involve applying a scaling factor to the theoretical frequencies to account for systematic errors in the calculations. arkat-usa.org

Table 2: Comparison of Predicted and Experimental IR Frequencies for Key Functional Groups in Similar Hydroxycoumarins

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
Hydroxyl (O-H) ~30003100 - 3300Stretching
Lactone (C=O) ~17701650 - 1700Stretching
Chloromethyl (C-Cl) ~700~710Stretching

Source: Data compiled from theoretical and experimental studies on hydroxyl-substituted 4-chloromethylcoumarins. arkat-usa.org

Molecular Docking Simulations of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts how a molecule (ligand) binds to a receptor, such as an enzyme or protein. nih.govabap.co.in This method is widely used in drug discovery to screen for potential biological targets and understand interaction mechanisms at a molecular level. biointerfaceresearch.compcbiochemres.com

Ligand Preparation and Receptor Definition

The docking process begins with the careful preparation of both the ligand and the receptor. The 3D structure of this compound must be optimized, typically to its lowest energy conformation as determined by methods described in section 5.1. Atomic charges are assigned to the ligand atoms.

The receptor's 3D structure is usually obtained from a crystallographic database like the Protein Data Bank (PDB). Preparation involves removing non-essential molecules (like water), adding hydrogen atoms, and defining the precise location of the binding site or "pocket" where the ligand is expected to interact.

Binding Energy Calculations and Interaction Analysis

Docking algorithms then systematically place the ligand into the receptor's binding site in numerous possible orientations and conformations. abap.co.in Each of these "poses" is evaluated using a scoring function that calculates the binding energy (or binding affinity), which is an estimate of the strength of the ligand-receptor interaction. pcbiochemres.comresearchgate.net A more negative binding energy typically indicates a more stable and potent interaction. For example, docking studies of various coumarin derivatives with targets like Human Serum Albumin (HSA) and different enzymes have reported binding energies ranging from -5.5 to -9.0 kcal/mol. researchgate.netnih.gov

Analysis of the best-scoring poses reveals the specific non-covalent interactions that stabilize the complex. For this compound, the hydroxyl group can form hydrogen bonds, the benzopyrone ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues, and the chloromethyl group can also contribute to binding. nih.govtandfonline.com These detailed interaction maps are crucial for explaining the compound's biological activity and for designing more potent derivatives. pcbiochemres.com

Table 3: Illustrative Molecular Docking Results for Coumarin Derivatives with Biological Targets

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Examples)Type of Interaction
Human Serum Albumin (HSA) -5.5 to -6.7Trp214, Arg218, Arg222Hydrophobic, Hydrogen Bonding
Cyclooxygenase (COX) Enzymes -7.0 to -8.5Tyr385, Arg120, Ser530Hydrogen Bonding, Hydrophobic
Kinases -7.5 to -9.0Lys72, Asp184, Leu132Hydrogen Bonding, van der Waals

Note: This table is illustrative, based on published docking studies of various coumarin derivatives with known protein targets. The specific interactions and energies for this compound would depend on the chosen target. abap.co.innih.govtandfonline.com

Prediction of Potential Binding Sites and Mechanisms

The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound. For this compound, molecular docking simulations would be a primary technique to predict its binding affinity and orientation within the active sites of various proteins. This method involves the use of scoring functions to estimate the binding energy and identify the most stable ligand-protein complex.

Based on studies of similar benzopyrone structures, a potential biological target for this compound is the bacterial DNA gyrase, particularly the ATP-binding site of the GyrB subunit. semanticscholar.org Molecular docking studies would aim to elucidate the specific interactions between the compound and the amino acid residues in this binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the 7-hydroxy group of the benzopyrone core could act as a hydrogen bond donor, while the aromatic rings could engage in π-π stacking with aromatic residues of the protein.

A hypothetical summary of a molecular docking study of this compound with a putative target is presented in Table 1.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Protein Target (Note: The data presented in this table is illustrative and based on typical findings for related compounds, as specific studies on this compound are not available.)

Interacting ResidueType of InteractionDistance (Å)
Aspartate (ASP) 73Hydrogen Bond (with 7-OH)2.1
Glycine (GLY) 77Hydrogen Bond (with C=O)2.5
Isoleucine (ILE) 78Hydrophobic3.8
Proline (PRO) 79Hydrophobic4.1
Valine (VAL) 120Hydrophobic3.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies would be instrumental in identifying the key structural features that govern their therapeutic efficacy.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

For a series of this compound derivatives, a range of descriptors would be calculated to capture the structural variations within the set. A hypothetical selection of such descriptors is shown in Table 2.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives (Note: This table illustrates the types of descriptors that would be used in a QSAR study.)

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalZagreb Index (M1)A measure of the branching of the molecular skeleton.
GeometricalMolecular Surface Area (MSA)The total surface area of the molecule.
ElectronicDipole Moment (µ)A measure of the polarity of the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the QSAR model. The goal is to create an equation that can accurately predict the biological activity of new compounds based on their descriptor values.

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in the model development. A statistically significant QSAR model would have a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). researchgate.net

In Silico Prediction of Biological Targets

Beyond single-target docking, various in silico approaches can be employed to predict the most likely biological targets of this compound from a large pool of possibilities. These methods include:

Reverse Docking: Instead of docking a single ligand into one target, the ligand is docked into the binding sites of numerous proteins from a database. The proteins are then ranked based on the predicted binding affinity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to screen databases of protein structures to find targets that can accommodate the pharmacophore of this compound.

Ligand-Based Similarity Searching: The chemical structure of this compound can be compared to databases of compounds with known biological activities. Significant similarity to a compound with a known target suggests that this compound may interact with the same target.

These predictive studies can generate hypotheses about the mechanism of action and potential therapeutic applications of the compound, which can then be validated through experimental assays. A list of potential targets for coumarin-like compounds, which could be investigated for this compound, is provided in Table 3.

Table 3: Potential Biological Targets for Coumarin-Based Compounds Identified Through In Silico Screening *(Note: This table lists potential targets for the broader class of coumarins, as specific predictions for this compound are not available. nih.gov) *

Potential TargetProtein ClassAssociated Disease/Function
Acetylcholinesterase (AChE)HydrolaseAlzheimer's Disease
Butyrylcholinesterase (BuChE)HydrolaseAlzheimer's Disease
Monoamine Oxidase A/B (MAO-A/B)OxidaseDepression, Parkinson's Disease
Cyclin-Dependent Kinases (CDKs)KinaseCancer
DNA GyraseTopoisomeraseBacterial Infections
Estrogen Receptor-αNuclear ReceptorBreast Cancer

Mechanistic Research on the Biological Activities of 3 Chloromethyl 7 Hydroxy 2 Benzopyrone Analogues

Exploration of Molecular Interactions with Cellular Components

The chemical structure of 3-(chloromethyl)-7-hydroxy-2-benzopyrone suggests its potential to interact with various biological molecules. The chloromethyl group, in particular, can act as an electrophile, making it susceptible to reactions with nucleophilic functional groups found in proteins and nucleic acids. This reactivity can lead to the formation of covalent adducts, thereby altering the function of these essential cellular components. For instance, the cysteine residues in proteins, with their nucleophilic thiol groups, are potential targets for alkylation by the chloromethyl moiety.

Cellular Pathway Modulation Studies (e.g., PI3K/AKT Signaling Pathway Inhibition)

A significant focus of mechanistic studies on compounds with similar structural motifs is their ability to modulate intracellular signaling pathways critical for cell survival and proliferation. The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a key regulator of these processes and is frequently dysregulated in various diseases, including cancer. nih.govmdpi.com

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, metabolism, and survival. nih.govmdpi.com Its activation is initiated by the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) by PI3K. nih.gov This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com The activation of this pathway is associated with the promotion of cell survival and the inhibition of apoptosis. mdpi.comnih.gov

Research has shown that various natural and synthetic compounds can inhibit the PI3K/AKT pathway, making it a promising target for therapeutic intervention. nih.govresearchgate.net Inhibition of this pathway can disrupt the delicate balance of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death. mdpi.comnih.gov

Investigation of Effects on Cellular Processes (e.g., Pro-apoptotic Action)

The modulation of signaling pathways like PI3K/AKT by bioactive compounds often translates into observable effects on cellular processes, with the induction of apoptosis being a key outcome. nih.gov Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis. nih.gov

The pro-apoptotic process involves a cascade of events, including the activation of caspases, which are a family of proteases that execute the dismantling of the cell. nih.gov The Bcl-2 family of proteins plays a critical role in regulating apoptosis by controlling the permeability of the mitochondrial membrane and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. mdpi.comnih.gov By inhibiting survival signals, compounds can shift the balance in favor of pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. mdpi.comnih.gov

Enzymatic Inhibition or Activation Mechanisms

The 2-benzopyrone (isocoumarin) scaffold present in this compound is a structural feature found in many compounds known to inhibit certain classes of enzymes, particularly serine proteases. The mechanism of inhibition often involves the isocoumarin (B1212949) ring acting as a "suicide substrate." In this process, the enzyme's active site serine residue attacks the carbonyl group of the lactone ring, leading to its opening. This initial step forms a transient acyl-enzyme intermediate. The presence and reactivity of the chloromethyl group at the 3-position could then lead to an irreversible covalent modification of the enzyme, effectively inactivating it.

Receptor Binding and Activation/Antagonism Studies

To date, there is a limited amount of publicly available information specifically detailing the receptor binding profiles or the agonist/antagonist activities of this compound. The primary focus of research on related compounds has been on their effects on intracellular targets and signaling pathways rather than on direct interactions with cell surface receptors. Further investigation is required to determine if this compound or its analogues have any significant affinity for specific receptors and what the functional consequences of such binding might be.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.govstanford.edu For coumarin (B35378) and its derivatives, SAR studies have provided valuable insights into the features that govern their various pharmacological effects. nih.govmdpi.comresearchgate.net

Key aspects of the SAR for coumarin-based compounds include the nature and position of substituents on the benzopyrone ring system. nih.govmdpi.com For instance, the presence of hydroxyl groups can influence activity, as can the addition of various side chains at different positions. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For coumarin derivatives, the pharmacophoric features can vary depending on the specific biological target. stanford.edu

Based on the structure of this compound and general SAR principles for related compounds, a hypothetical pharmacophore for its potential biological activity could include:

An electrophilic center (the chloromethyl group).

A hydrogen bond donor/acceptor (the hydroxyl group).

A planar aromatic system (the benzopyrone nucleus).

The precise spatial relationship between these features would be critical for effective interaction with a specific biological target.

Table of Compounds

Influence of Substituent Position and Nature on Biological Effects

The biological activity of 2-benzopyrone (also known as coumarin) analogues is profoundly influenced by the position and chemical nature of substituents on the core heterocyclic structure. The specific arrangement of functional groups dictates the molecule's interaction with biological targets, thereby determining its efficacy and mode of action. Research into the structure-activity relationships (SAR) of these compounds has revealed critical insights into how modifications can enhance or diminish their therapeutic potential.

The parent compound, this compound, possesses key features—a hydroxyl group at the C-7 position and a chloromethyl group at the C-3 position—that are pivotal to its biological profile. The hydroxyl group, in particular, is a common feature in many biologically active coumarins. For instance, 7-hydroxycoumarin, also known as umbelliferone, demonstrates significantly selective and potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme linked to cancer, whereas the simple unsubstituted coumarin is a very poor inhibitor. nih.gov This highlights the critical role of the C-7 hydroxyl moiety.

Systematic studies on various analogues have further elucidated the importance of substituent placement and identity.

Impact of Hydroxyl and Chloromethyl Groups

Research on a series of structurally related coumarin derivatives has underscored the significance of both hydroxyl and chloromethyl groups in conferring antiproliferative activity. A derivative featuring a chloromethyl group at the C-4 position (equivalent to the C-3 position in 2-benzopyrone nomenclature) and hydroxyl groups at C-7 and C-8, namely 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one , emerged as a particularly promising cytotoxic agent against colorectal cancer (HCT-116) and human embryonic kidney (HEK 293) cell lines. acs.orgnih.gov

The position of the hydroxyl groups is crucial. While the 7,8-dihydroxy derivative showed strong cytotoxicity, its activity against DNA polymerase was not as significant. nih.gov Conversely, the derivative 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one displayed the most potent inhibitory activity against Taq DNA polymerase in in vitro assays. acs.orgnih.gov This suggests that the arrangement of hydroxyl groups can direct the compound's mechanism of action. The presence of a hydroxyl group at C-5, in addition to C-7, appears to be beneficial for anti-polymerase activity, an effect that is diminished when only single hydroxyl groups are present at C-6 or C-7. nih.gov The catechol structure (adjacent hydroxyl groups) is also noted as being important for acetylcholinesterase (AChE) inhibition in related flavonoid structures. nih.gov

CompoundSubstituentsObserved Biological EffectReference
4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one-OH at C-7, C-8; -CH₂Cl at C-4Most promising cytotoxic agent against HCT-116 and HEK 293 cell lines. acs.orgnih.gov
4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one-OH at C-5, C-7; -CH₂Cl at C-4Most promising anti-polymerase activity (Taq DNA polymerase). acs.orgnih.gov
7-Hydroxycoumarin (Umbelliferone)-OH at C-7Significantly selective and potent inhibitor of carbonic anhydrase IX. nih.gov

Influence of Other Substituents

The biological effects of benzopyrone analogues can be further modulated by introducing different functional groups at various positions.

Bulky vs. Small Groups: The size of the substituent group can differentiate the biological activity. For example, benzopyrone derivatives with bulky groups like cyclohexyloxy or phenacyloxy exhibited photosensitizing activity. In contrast, compounds with smaller groups at the same position showed antimicrobial activity against Bacillus subtilis without any photosensitizing effects. mdpi.com

Phenyl Ring Substitutions: In a series of furobenzopyrones, the substitution on a distal phenyl ring was found to be critical for activity. An unsubstituted phenyl ring was identified as an ideal binding motif. The introduction of a p-methoxy group decreased activity against E. coli compared to unsubstituted or p-methylphenyl derivatives, likely because the additional substitution hinders access to a key hydrophobic pocket in the target enzyme, DNA gyrase. mdpi.com

Nitrogen and Bromine Containing Groups: The introduction of nitro groups, followed by reduction to amino groups, creates precursors for further heterocyclization, leading to novel biological activities. Nitration of 3-bromo-7-hydroxy-4-methyl coumarin yields 6-nitro and 8-nitro isomers. mdpi.com The resulting 8-amino derivative, 8-amino-3-bromo-7-hydroxy-4-methyl coumarin , serves as a key intermediate for synthesizing compounds with potential antitumor activity. mdpi.com

Core StructureSubstituent Type/PositionObserved Biological EffectReference
BenzopyroneBulky groups (e.g., cyclohexyloxy)Photosensitizing activity. mdpi.com
BenzopyroneSmall groups (e.g., methyl)Antimicrobial activity against B. subtilis. mdpi.com
Furobenzopyronep-Methoxyphenyl groupDecreased activity against E. coli. mdpi.com
FurobenzopyroneUnsubstituted phenyl groupIdeal binding motif for DNA gyrase. mdpi.com
3-Bromo-7-hydroxy-4-methyl coumarin-NO₂ at C-8, then reduced to -NH₂Intermediate for potential antitumor agents. mdpi.com

These findings collectively demonstrate that the biological activities of this compound analogues are highly sensitive to small structural modifications. researchgate.net The position and nature of substituents—be it hydroxyl, chloromethyl, or other functional groups—are critical determinants of the compounds' interactions with specific biological targets, thereby shaping their pharmacological profiles as cytotoxic, anti-polymerase, or antimicrobial agents.

Potential Academic and Research Applications of 3 Chloromethyl 7 Hydroxy 2 Benzopyrone and Its Derivatives

Development of Chemical Probes for Biological Systems

The structural features of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone make it an excellent candidate for the development of chemical probes. The reactive chloromethyl group can act as a "warhead" to covalently label specific sites on biomolecules, such as proteins or nucleic acids. This reactivity allows for the design of activity-based probes that target the active sites of enzymes. For instance, coumarin (B35378) derivatives with reactive groups have been utilized to probe the active sites of enzymes like cytochromes P450. nih.gov

Furthermore, the 7-hydroxycoumarin core often exhibits fluorescence that is sensitive to its local environment. mdpi.com This property can be exploited to design "turn-on" or "turn-off" fluorescent probes. The fluorescence of the coumarin might be quenched in its native state and become fluorescent upon reaction with a specific analyte or upon a change in the microenvironment, such as polarity or viscosity. mdpi.com Dihydroxy-substituted coumarins, for example, have been shown to act as fluorescent probes for detecting radicals like 4-amino-TEMPO. mdpi.com This suggests that this compound derivatives could be developed to detect specific biological events or molecules with high sensitivity. mdpi.comnih.gov

Probe Type Potential Target/Application Relevant Coumarin Feature Reference Example
Activity-Based ProbeEnzyme active sites (e.g., proteases, kinases)Reactive chloromethyl groupProbing CYP2B4 and 2B6 with 4-substituted-7-alkoxycoumarins nih.gov
"Turn-On" Fluorescent ProbeDetection of specific analytes (e.g., ions, small molecules)Environment-sensitive fluorescence of the 7-hydroxycoumarin coreDihydroxycoumarins for detecting nitroxide radicals mdpi.com
Covalent Labeling AgentTagging of biomolecules for visualization or pulldownChloromethyl group for nucleophilic substitutionGeneral principle of using reactive groups on fluorophores

Use as Fluorescent Tracers or Imaging Agents

The inherent fluorescence of the 7-hydroxycoumarin scaffold is a key feature that supports the use of this compound and its derivatives as fluorescent tracers and imaging agents. sapub.org 7-Hydroxycoumarins are known to be fluorescent and their emission properties can be tuned by substitution on the coumarin ring. nih.gov The chloromethyl group allows for the conjugation of this fluorophore to various molecules of interest, including peptides, proteins, and other small molecules, enabling their visualization within biological systems.

For example, coumarin-based fluorescent probes have been designed for the detection of biogenic thiols like cysteine and homocysteine in cells. researchgate.netmdpi.com A probe containing an acryloyl moiety attached to a coumarin core demonstrated good selectivity and a low detection limit for these amino acids. researchgate.net Similarly, a coumarin-conjugated macromolecular probe has been developed for sequential stimuli-mediated activation, showcasing the potential for creating sophisticated imaging tools. nih.gov The ability to attach the this compound core to a targeting moiety could allow for the specific labeling and imaging of cells or subcellular compartments.

Application Description Key Feature Illustrative Finding
Cellular ImagingVisualization of cellular structures or processes by conjugating the fluorophore to a targeting molecule.Bright and stable fluorescence of the 7-hydroxycoumarin core.Coumarin-based probes used for imaging cysteine in living cells. mdpi.com
Flow CytometryLabeling of cells for quantification and sorting based on fluorescence intensity.Covalent attachment via the chloromethyl group to cell surface markers.General application of fluorescent probes in flow cytometry.
In Vivo ImagingTracking the distribution and localization of molecules in living organisms.Potential for developing near-infrared emitting derivatives for deeper tissue penetration.The development of coumarin derivatives with tunable photophysical properties. mdpi.com

Application in Material Science Research

The photoreactive and photophysical properties of coumarins make them valuable building blocks in material science. nih.govresearchgate.net The incorporation of coumarin moieties into polymers can lead to the development of smart and functional materials. mdpi.com For instance, the photodimerization of coumarins upon exposure to UV light is a reversible process that can be used to create photo-crosslinkable and photo-degradable polymers. This property is useful for applications such as photolithography, data storage, and the development of self-healing materials.

The fluorescent nature of the 7-hydroxycoumarin core can be harnessed to create fluorescent polymers and materials. mdpi.com These materials can be used as sensors, optical brighteners, or in the fabrication of organic light-emitting diodes (OLEDs). The chloromethyl group of this compound provides a convenient handle to incorporate the coumarin unit into a polymer backbone or as a pendant group. π-Extended coumarins have shown significant applications in materials science due to their photophysical properties. nih.gov

Material Type Potential Application Underlying Principle Relevant Research
Photo-responsive PolymersSelf-healing materials, photolithography, drug deliveryReversible [2+2] cycloaddition of the coumarin C3-C4 double bondUse of coumarins in photoreversible materials. mdpi.com
Fluorescent PolymersSensors, OLEDs, optical brightenersInherent fluorescence of the coumarin scaffoldCoumarins used as dyes for probing and brightening. mdpi.com
Functional CoatingsSmart coatings with sensing or self-reporting capabilitiesCovalent attachment of the coumarin to a surfaceEngineered coumarin-based materials for smart coatings. researchgate.net

Role as Precursors for Complex Heterocyclic Structures

The coumarin scaffold is a versatile starting material for the synthesis of more complex heterocyclic compounds. rsc.orgresearchgate.net The presence of both a reactive chloromethyl group and a hydroxyl group in this compound offers multiple reaction sites for elaboration into fused or linked heterocyclic systems. The chloromethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, azides) to introduce new heterocyclic rings at the 3-position.

For example, coumarin-pyrazole hybrids have been synthesized via the Vilsmeier-Haack reaction of hydrazones. wikipedia.org The reaction of 3-chloroformylcoumarin with various reagents has led to the formation of coumarin Schiff bases and other heterocyclic derivatives. nih.gov The 7-hydroxyl group can be alkylated or used in condensation reactions to build additional rings onto the benzopyrone framework. The synthesis of coumarin-fused five-membered aromatic heterocycles is an active area of research, highlighting the importance of coumarins as precursors. rsc.org

Reaction Type Resulting Heterocycle Reactive Site on Coumarin Reference for Similar Transformations
Nucleophilic SubstitutionThiazoles, Triazoles, etc.3-(Chloromethyl) groupSynthesis of coumarin-linked heterocycles. rsc.org
Cyclization ReactionsFused pyrans, furans, etc.7-Hydroxy group and adjacent positionsSynthesis of fused heterocyclic systems from coumarins. rsc.org
Multi-component ReactionsComplex polycyclic systemsBoth chloromethyl and hydroxyl groups can participateGeneral strategies for synthesizing complex molecules from functionalized precursors.

Studies in Agricultural Science (e.g., Plant Growth Regulators, Pesticides)

Coumarin derivatives have shown a wide range of biological activities that are relevant to agricultural science, including antifungal, insecticidal, and herbicidal properties. cabidigitallibrary.orgacs.orgnih.govagriculturejournals.cz The development of new pesticides based on natural product scaffolds like coumarin is an important area of research. acs.org A recent study reported that a series of coumarin derivatives exhibited good to excellent antiviral activities against the tobacco mosaic virus (TMV) and also showed broad-spectrum fungicidal and insecticidal activities. acs.org

The antifungal activity of coumarins is often dependent on the substituents on the coumarin core, with hydroxyl groups at the 7-position and chloro substituents being noted for their contribution to antifungal properties. cabidigitallibrary.org This suggests that this compound could serve as a lead structure for the development of new agrochemicals. The chloromethyl group can be modified to generate a library of derivatives for structure-activity relationship (SAR) studies to optimize their pesticidal effects.

Agricultural Application Observed Effect of Coumarin Derivatives Potential Role of this compound Supporting Research
FungicidesInhibition of various plant pathogenic fungi.Parent structure for synthesizing new antifungal agents.Coumarin derivatives as antifungal agents. cabidigitallibrary.orgagriculturejournals.cz
InsecticidesActivity against insects like Mythimna separata.Scaffold for developing novel insecticides.Insecticidal activities of coumarin derivatives. acs.org
HerbicidesInhibition of weed growth.Lead compound for new herbicide discovery.Herbicidal activity of N-Acyl-N-(m-fluoro-benzyl)-6-amino-coumarin derivatives. tandfonline.com
Plant Growth RegulatorsInfluencing plant growth and development.Investigation of its effects on plant physiology.General biological activities of coumarins in plants. cabidigitallibrary.org

Research into Anticoagulant Mechanisms (as a class example)

Coumarin derivatives are famously known for their anticoagulant properties, with warfarin (B611796) being a prominent example. wikipedia.orgnih.govmabjournal.com These compounds typically act by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. nih.gov While the anticoagulant activity is most strongly associated with 4-hydroxycoumarins, the broader class of coumarins has been extensively studied to understand the structural requirements for this effect. nih.govnih.gov

Compound Class Mechanism of Action Key Structural Feature Relevance to this compound
4-Hydroxycoumarins (e.g., Warfarin)Inhibition of Vitamin K epoxide reductase4-hydroxy groupProvides a basis for comparison and understanding of structural requirements. nih.gov
DicoumarolNatural anticoagulant, formed from 4-hydroxycoumarin (B602359)Dimeric structureIllustrates the diversity of anticoagulant coumarins. wikipedia.org
Synthetic Coumarin DerivativesVaried, can inhibit other coagulation factorsSubstitutions at various positions on the coumarin ringInvestigation of its derivatives could reveal novel anticoagulant profiles. mabjournal.comnih.gov

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget Signal/ParameterExpected Value/Range
1^1H NMRChloromethyl protonsδ 4.5–5.0 ppm
HRMSMolecular ion ([M+H]+^+)m/z calculated for C10_{10}H7_7ClO3_3: 210.0089
HPLCRetention time8–12 min (C18 column, acetonitrile/water gradient)

Basic: What are the recommended synthetic routes for this compound, and what are their respective yields and purity considerations?

Methodological Answer:
A common synthesis involves:

Chloromethylation of 7-hydroxy-2-benzopyrone : React 7-hydroxy-2-benzopyrone with chloromethyl methyl ether (MOMCl) or formaldehyde/HCl under acidic conditions.

Optimization : Reflux in acetone with anhydrous K2_2CO3_3 (as a base) for 20 hours improves yield (65–75%) and minimizes side reactions .

Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Table 2: Synthesis Conditions and Outcomes

MethodReagents/ConditionsYield (%)Purity (%)
ChloromethylationMOMCl, H2_2SO4_4, 0–5°C50–6085–90
Reflux with K2_2CO3_3Acetone, 80°C, 20 h65–75>95

Advanced: How does the chloromethyl group influence the compound's reactivity and stability under various experimental conditions?

Methodological Answer:
The chloromethyl group introduces electrophilic reactivity , enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. However, it also poses stability challenges:

  • Hydrolytic Degradation : In aqueous solutions (pH > 7), the group may hydrolyze to form hydroxymethyl derivatives. Stabilize by storing in anhydrous solvents at –20°C .
  • Photoreactivity : UV light exposure can lead to radical formation. Use amber glassware and inert atmospheres during photochemical studies .

Advanced: What strategies can mitigate conflicting data regarding the compound's spectroscopic properties or bioactivity?

Methodological Answer:

  • Standardized Protocols : Adopt consistent NMR solvent systems (e.g., DMSO-d6_6) and calibration standards to resolve discrepancies in chemical shift reporting .
  • Bioactivity Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to confirm pharmacological effects. For example, conflicting cytotoxicity data may arise from varying cell lines or incubation times .

Methodological: What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Offers high sensitivity (LOD ≈ 0.1 ng/mL) and specificity in biological matrices (e.g., plasma). Use a C18 column with 0.1% formic acid in mobile phases .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve detection limits .

Advanced: How can researchers optimize the regioselectivity of reactions involving the hydroxyl and chloromethyl groups?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups before modifying the chloromethyl moiety .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the chloromethyl group, while protic solvents (e.g., MeOH) favor hydroxyl reactivity .

Q. Table 3: Reaction Optimization Parameters

Target GroupProtecting GroupPreferred Solvent
-OHAcetyl chlorideDCM
-CH2_2ClNoneDMF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.